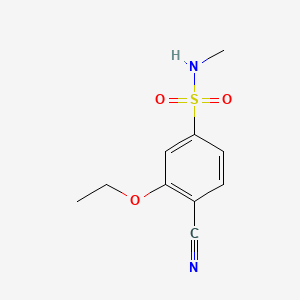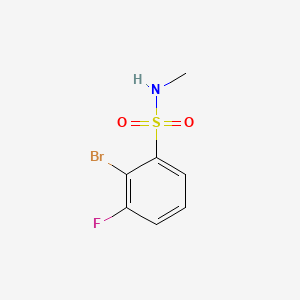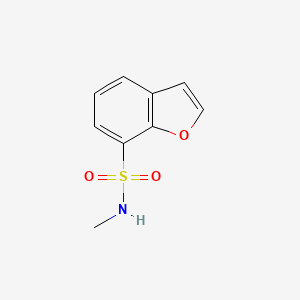
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid methylamide, 95% (1,5-DMTFM-P4SA) is an organic compound that has been widely used in scientific research and laboratory experiments due to its wide range of applications. 1,5-DMTFM-P4SA has a wide range of applications in both organic and inorganic chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1,5-DMTFM-P4SA has a wide range of applications in scientific research. It has been used in organic and inorganic chemistry as a reagent for the synthesis of various organic compounds. It has also been used in biochemistry as a reagent for the synthesis of enzymes and other biologically active molecules. In pharmacology, 1,5-DMTFM-P4SA has been used to synthesize various drugs and pharmaceuticals.
Mécanisme D'action
1,5-DMTFM-P4SA acts as a proton-transfer agent in biochemical and physiological processes. It is able to transfer protons from one molecule to another, thus facilitating the formation of new chemical bonds. This process is known as proton-coupled electron transfer (PCET). PCET is a key process in the formation of biologically active molecules.
Biochemical and Physiological Effects
1,5-DMTFM-P4SA has been shown to have a wide range of biochemical and physiological effects. It has been shown to act as a proton-transfer agent in the formation of biologically active molecules, such as enzymes and other proteins. It has also been shown to act as a ligand, binding to and activating certain enzymes and other proteins. In addition, 1,5-DMTFM-P4SA has been shown to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,5-DMTFM-P4SA in laboratory experiments is its high purity. The compound is available in a 95% purity, which makes it ideal for use in experiments that require high purity reagents. In addition, 1,5-DMTFM-P4SA is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. However, 1,5-DMTFM-P4SA is a relatively new compound, and as such, there is still a lack of information about its biochemical and physiological effects. This can limit its use in some experiments.
Orientations Futures
1,5-DMTFM-P4SA has a wide range of potential future applications. It could be used to synthesize new drugs and pharmaceuticals, as well as other biologically active molecules. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanisms of action of various enzymes and proteins. Finally, 1,5-DMTFM-P4SA could be used to develop new methods for synthesizing organic compounds, as well as new methods for synthesizing other biologically active molecules.
Méthodes De Synthèse
1,5-DMTFM-P4SA is synthesized through a condensation reaction between 1,5-dimethyl-3-trifluoromethyl-1H-pyrazole-4-sulfonic acid and methylamine. The reaction is catalyzed by sulfuric acid and is carried out at a temperature of 80-90°C. The reaction yields 1,5-DMTFM-P4SA as a white crystalline solid with a purity of 95%.
Propriétés
IUPAC Name |
N,1,5-trimethyl-3-(trifluoromethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3O2S/c1-4-5(16(14,15)11-2)6(7(8,9)10)12-13(4)3/h11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJITRMGVAGRLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287888.png)

![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287900.png)
![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287902.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287955.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287964.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)

